molecular formula C8H12Cl2N4 B1390497 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride CAS No. 3324-08-1

2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B1390497
CAS No.: 3324-08-1
M. Wt: 235.11 g/mol
InChI Key: JUFJKUZDMRLKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Analysis

The compound this compound is systematically registered under Chemical Abstracts Service number 3324-08-1. This registration provides a unique identifier that distinguishes this specific compound from other related imidazopyridine derivatives. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the structural relationship between the ethylamine functional group and the heterocyclic imidazo[4,5-b]pyridine framework.

The compound exhibits multiple synonymous names in chemical databases, reflecting variations in nomenclature conventions across different chemical registration systems. Alternative systematic names include 2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride, which represents the same molecular entity but emphasizes different tautomeric positioning within the imidazo[4,5-b]pyridine core structure. This nomenclature variation illustrates the importance of Chemical Abstracts Service registry numbers in providing unambiguous chemical identification.

Properties

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-4-3-7-11-6-2-1-5-10-8(6)12-7;;/h1-2,5H,3-4,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFJKUZDMRLKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article discusses its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core with an ethanamine side chain, which enhances its solubility and biological interactions. As a dihydrochloride salt, it exhibits improved aqueous solubility, facilitating its use in various biological assays.

Property Value
Chemical Formula C8H12Cl2N4
Molecular Weight 234.04 g/mol
CAS Number 3324-08-1
Purity 97%

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to bind to DNA, inducing apoptosis in cancer cells. For instance:

  • Cytotoxicity Assays : In studies using the MTT assay, the compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) .
Cell Line IC50 (µM)
HT-2912.5
TK-1015.0

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by selectively inhibiting certain kinases involved in inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases.

  • Kinase Inhibition Studies : Preliminary data suggest that this compound inhibits kinases such as JNK and p38 MAPK, which are pivotal in inflammatory responses .

The exact mechanism of action for the biological activities of this compound is still under investigation. However, it is hypothesized that:

  • DNA Interaction : The imidazo[4,5-b]pyridine structure allows for intercalation between DNA bases, leading to structural changes that trigger cell death.
  • Kinase Modulation : The ethanamine moiety may enhance binding affinity to specific kinase targets involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of imidazo[4,5-b]pyridine derivatives, including this compound:

  • Study on Cytotoxicity : A study published in Molecules evaluated the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results highlighted that modifications in the side chains significantly influenced their activity .
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory potential of similar compounds showed promising results in reducing cytokine levels in vitro .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name CAS Number Molecular Formula Substituent/Modification Key Characteristics
2-(3H-Imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride (Target Compound) 3324-08-1 C₈H₁₂Cl₂N₄ Ethylamine side chain High solubility due to dihydrochloride salt; used in kinase inhibitor synthesis .
(3H-Imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride 914087-69-7 C₇H₁₀Cl₂N₄ Shorter methylamine side chain Lower molecular weight (221.09 g/mol); ≥98% purity (HPLC); stored at room temperature .
{3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride CID 63757458 C₈H₁₂Cl₂N₄ Methyl group on imidazo ring nitrogen Steric hindrance may reduce metabolic degradation; same formula as target compound .
2-{3H-Imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride Not available Likely C₉H₁₄Cl₂N₄ [4,5-c] ring isomer; longer propylamine chain Altered nitrogen positions could affect receptor binding; structural data pending .
(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine hydrochloride 1956365-73-3 C₇H₉ClN₄ [4,5-c] ring isomer; single hydrochloride Lower molecular weight (184.63 g/mol); potential solubility challenges .

Key Structural and Functional Differences

Ring Isomerism ([4,5-b] vs. [4,5-c]): The target compound’s imidazo[4,5-b]pyridine ring places nitrogens at positions 1 and 3, whereas the [4,5-c] isomer (e.g., ) shifts nitrogens to positions 1 and 6.

Side-Chain Modifications: Ethanamine vs. Propylamine Derivative: The longer chain in 2-{3H-imidazo[4,5-c]pyridin-2-yl}propan-1-amine dihydrochloride may enhance lipophilicity, influencing membrane permeability .

Substituent Effects:

  • The methyl group on the imidazo ring nitrogen in CID 63757458 introduces steric hindrance, which could reduce enzymatic degradation and improve metabolic stability compared to the unmethylated target compound .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher solubility in polar solvents than monohydrochloride derivatives (e.g., ), facilitating formulation in biological assays .

Preparation Methods

Cyclization of 2,3-Diaminopyridine Derivatives

A common synthetic approach begins with 2,3-diaminopyridine, which undergoes cyclization with carboxylic acid derivatives or aldehydes to form the imidazo[4,5-b]pyridine scaffold:

  • Method: Reaction of 2,3-diaminopyridine with acetic anhydride or substituted aldehydes under heating conditions induces ring closure forming the imidazo ring.
  • Catalysts: Acid catalysts such as phosphoric acid have been employed to promote cyclization efficiently in one-pot reactions.
  • Solvents: Polar protic solvents like water-isopropanol mixtures (H2O-IPA) are favored for reaction efficiency and green chemistry compliance.
  • Reaction Conditions: Temperatures typically range from room temperature to 85 °C, with reaction times from a few hours to overnight depending on conditions.

Salt Formation: Dihydrochloride Preparation

  • The free base ethanamine derivative is treated with hydrochloric acid to form the dihydrochloride salt.
  • This salt formation step enhances solubility and stability, critical for pharmaceutical formulation.
Step Reagents and Conditions Outcome
SNAr Reaction 2-chloro-3-nitropyridine + ethylenediamine in H2O-IPA at 80 °C for 2 h Formation of N-substituted intermediate
Reduction Zn dust (1 equiv), conc. HCl (0.5 equiv), 80 °C, 45 min Reduction of nitro to diamine
Cyclization Addition of aldehyde, heating at 85 °C for 10 h Formation of imidazo[4,5-b]pyridine ring
Salt Formation Treatment with HCl to form dihydrochloride salt Final product isolation

This one-pot tandem process yields the target compound in excellent yields (~90%) with simplified workup procedures.

Method Reagents Solvent Temperature Time Yield (%) Notes
Cyclization with acetic anhydride 2,3-diaminopyridine + acetic anhydride PPA or acetic acid 135-140 °C 2-4 h 55 Industrial scale possible
SNAr + Reduction + Cyclization (One-pot) 2-chloro-3-nitropyridine + amine + Zn/HCl + aldehyde H2O-IPA (1:1) 80-85 °C 12-14 h total 90 Green chemistry approach
Salt formation Ethanamine derivative + HCl Ethanol or water RT 1 h Quantitative Enhances solubility
  • Use of Zn/HCl as reducing agent significantly shortens reaction time compared to Zn/AcOH, aligning with green chemistry principles.
  • Polar protic solvents (H2O-IPA) improve yields and reaction rates in cyclization and condensation steps.
  • Acid catalysts such as phosphoric acid facilitate one-pot three-component syntheses with excellent yields and easy workup.
  • Continuous flow reactors and automated platforms can scale these syntheses with improved reproducibility and purity.

The preparation of 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride is well-established through cyclization of 2,3-diaminopyridine derivatives, nucleophilic substitution, reduction, and salt formation. Recent advancements emphasize one-pot tandem reactions in green solvents with efficient reducing agents, yielding high purity products suitable for pharmaceutical applications. Industrial scalability is supported by continuous flow methodologies and robust purification techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, which undergoes nucleophilic substitution or condensation reactions with arylidenemalononitriles. Intermediate characterization should employ NMR, HPLC, and mass spectrometry. Structural analogs in demonstrate the use of acetonitrile derivatives as key intermediates .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Monitor purity via TLC and confirm stereochemistry using X-ray crystallography (as shown in for related imidazo-pyridines) .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. For impurity profiling, reference guidelines in , which outline protocols for dihydrochloride salt impurities .
  • Data Interpretation : Quantify impurities using area normalization and cross-validate with elemental analysis (C, H, N, Cl) to ensure stoichiometric consistency .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzymatic inhibition studies (e.g., kinase assays). highlights the utility of databases like PISTACHIO for predicting bioactivity and metabolic pathways .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ calculations).

Advanced Research Questions

Q. How can density functional theory (DFT) studies optimize the synthesis or predict reactivity of this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as cyclization or protonation states. used DFT to analyze electronic properties of imidazo-pyridine derivatives, revealing charge distribution at reactive sites .
  • Integration with Experiment : Compare computational predictions (e.g., transition-state energies) with experimental kinetic data to refine synthetic routes .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology : Conduct molecular dynamics simulations to account for solvation effects or protein flexibility. Cross-validate with experimental SAR (structure-activity relationship) studies. emphasizes aligning theoretical frameworks with empirical observations to address discrepancies .
  • Case Study : If DFT predicts high binding affinity but assays show low activity, investigate off-target interactions using proteome-wide profiling or SPR (surface plasmon resonance) .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

  • Methodology : Implement nanofiltration or electrodialysis for intermediate purification. classifies membrane technologies under CRDC RDF2050104, which can reduce solvent waste and enhance throughput .
  • Process Optimization : Compare flux rates and selectivity metrics across membrane types (e.g., polymeric vs. ceramic) to balance cost and efficiency .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

  • Methodology : Use cryo-EM or NMR titration to study binding modes. For example, employed X-ray crystallography to resolve the structure of a related imidazo-pyridine, identifying key hydrogen-bonding interactions .
  • Data Analysis : Pair spectroscopic data with molecular docking (e.g., AutoDock Vina) to generate binding hypotheses .

Methodological Considerations

  • Theoretical Frameworks : Link studies to conceptual models, such as frontier molecular orbital theory (for reactivity) or QSAR (quantitative structure-activity relationships), as emphasized in and .
  • Contradiction Management : When conflicting data arise (e.g., varying bioactivity across assays), apply multi-parametric statistical analysis (e.g., PCA) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.